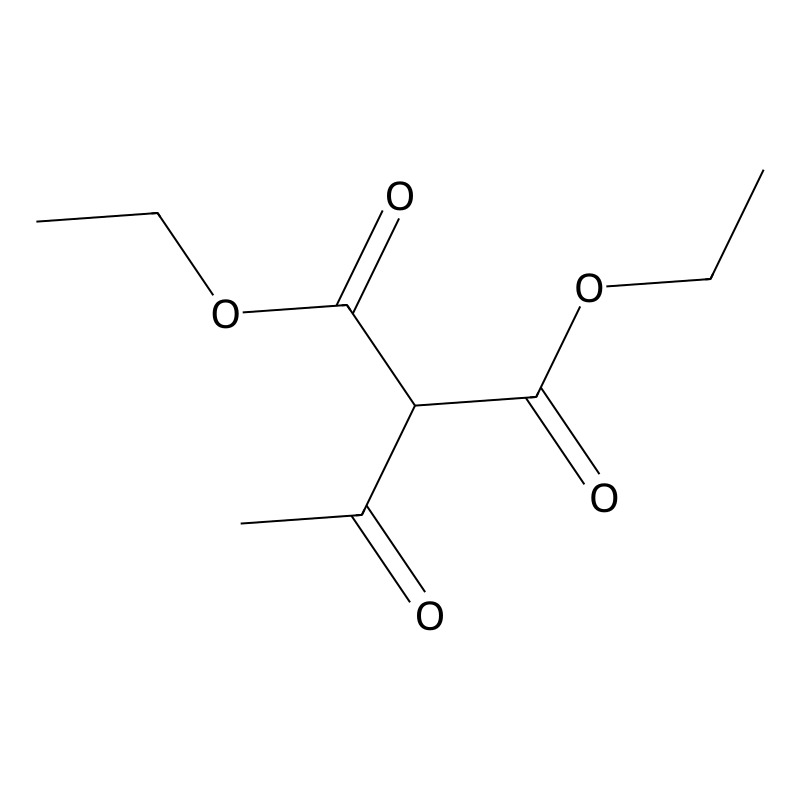

Diethyl acetylmalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Synthesis of β-hydroxy ketones and β-diketones: Diethyl acetylmalonate serves as a valuable building block for the synthesis of diverse β-hydroxy ketones and β-diketones through various condensation reactions. These compounds are crucial intermediates in the synthesis of numerous pharmaceuticals, natural products, and functional materials [, ].

- Synthesis of heterocyclic compounds: Diethyl acetylmalonate finds application in the construction of heterocyclic rings, which are essential structural units in various biologically active molecules and functional materials. This is achieved through reactions like the Knoevenagel condensation and the Claisen condensation [, ].

Medicinal Chemistry:

- Development of new drugs: Diethyl acetylmalonate is explored in medicinal chemistry research for its potential in developing new drugs. By incorporating it into the structure of drug candidates, researchers aim to achieve desired pharmacological properties [].

Material Science:

Diethyl acetylmalonate is an organic compound with the molecular formula . It is classified as a diester derived from acetylmalonic acid. This compound features two ethyl groups attached to the ester functionalities and an acetyl group, making it a versatile building block in organic synthesis. Diethyl acetylmalonate is typically encountered as a colorless liquid with a fruity odor, and it is known for its applications in various

- Malonic Ester Synthesis: This is a key reaction where diethyl acetylmalonate acts as a precursor for forming substituted acetic acids. The carbanion generated from diethyl acetylmalonate can be alkylated, leading to various derivatives through subsequent decarboxylation reactions .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the active methylene group adjacent to the carbonyl can be deprotonated and subsequently alkylated .

- Condensation Reactions: Diethyl acetylmalonate can also participate in condensation reactions, forming larger cyclic or acyclic structures depending on the conditions and reagents used .

Research indicates that diethyl acetylmalonate exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been explored for potential anti-inflammatory and analgesic properties. Additionally, compounds synthesized from diethyl acetylmalonate have been investigated for their effects on metabolic pathways and enzyme inhibition, showcasing its relevance in drug development .

Diethyl acetylmalonate can be synthesized through several methods:

- Esterification of Acetylmalonic Acid: The direct esterification of acetylmalonic acid with ethanol in the presence of an acid catalyst leads to the formation of diethyl acetylmalonate .

- Malonic Ester Synthesis: As part of this method, diethyl acetylmalonate is produced by reacting malonic acid derivatives with appropriate alkyl halides under basic conditions. This method allows for the introduction of various substituents at the methylene position .

- Catalyzed Reactions: Utilizing catalysts such as palladium or cobalt complexes can enhance yields and selectivity during the synthesis of diethyl acetylmalonate from simpler precursors .

Diethyl acetylmalonate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting metabolic disorders .

- Agriculture: The compound is utilized in developing agrochemicals and pesticides due to its biological activity against certain pests .

- Flavors and Fragrances: Its fruity aroma makes it suitable for use in flavoring agents and perfumes .

Interaction studies involving diethyl acetylmalonate have focused on its reactivity with different nucleophiles and electrophiles. For example, studies have shown that it can react with amines to form aminomalonates, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity in synthetic pathways .

Diethyl acetylmalonate shares structural similarities with other compounds but has unique characteristics that set it apart:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl malonate | Lacks an acetyl group; primarily used in malonic ester synthesis. | |

| Ethyl acetoacetate | Contains only one carbonyl; used in similar synthetic pathways. | |

| Diethyl succinate | Derived from succinic acid; different reactivity profile compared to diethyl acetylmalonate. |

Diethyl acetylmalonate's distinct structure allows for specific reactivity patterns not observed in these similar compounds, particularly its ability to undergo both nucleophilic substitution and condensation reactions effectively.

Diethyl acetylmalonate, with the systematic name propanedioic acid, acetyl-, diethyl ester, is a malonic ester derivative. Its molecular formula is C₉H₁₄O₅, and it has a molecular weight of 202.2 g/mol. The structure consists of a central propanedioate backbone with ethoxy groups at the first and third carbons, and an acetyl group (-COCH₃) attached to the second carbon.

Structural Features

| Component | Position | Functional Group |

|---|---|---|

| Ethoxy groups | 1st and 3rd carbons | Ester (-OCH₂CH₃) |

| Acetyl group | 2nd carbon | Ketone (-COCH₃) |

| Carboxylic acid | Terminal | Esterified (-OOCR) |

The acetyl group introduces steric and electronic effects, influencing the compound’s reactivity and solubility.

Physical and Chemical Properties

Diethyl acetylmalonate exhibits distinct physical characteristics:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 119–120°C @ 17 mmHg | |

| Density | 1.0834 g/mL | |

| Refractive Index | 1.4435 (estimated) | |

| Solubility | Chloroform, Methanol; insoluble in water | |

| pKa | 8.08 ± 0.46 (predicted) |

The compound’s solubility profile aligns with typical malonic esters, favoring nonpolar solvents due to its ester and ketone functionalities.

Spectral Data

While specific spectral data (e.g., NMR, IR) are not provided in available sources, the compound’s structure suggests:

- IR Peaks: Strong absorption for carbonyl groups (ester and ketone) at ~1700–1750 cm⁻¹.

- ¹H NMR: Peaks corresponding to ethoxy groups (~1.3 ppm, triplet), methylene protons adjacent to carbonyls (~2.5–3.0 ppm), and the acetyl group (~2.1 ppm, singlet).

Chemical Formula and Basic Structural Framework

Diethyl acetylmalonate represents a significant organic compound characterized by the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 grams per mole [1] [2] [3]. The compound belongs to the malonate ester family and is formally designated as diethyl 2-acetylpropanedioate according to systematic nomenclature conventions [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is diethyl 2-acetylmalonate, reflecting its structural composition as a substituted malonic acid derivative [5].

The fundamental structural framework consists of a central propanedioic acid backbone with two ethyl ester groups and one acetyl substituent [3] [4]. The canonical Simplified Molecular Input Line Entry System representation is CC(=O)C(C(=O)OCC)C(=O)OCC, which accurately depicts the arrangement of atoms and bonds within the molecule [5]. The International Chemical Identifier key SQAUUQRBOCJRCW-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases [4] [5].

Detailed Molecular Architecture

The molecular architecture of diethyl acetylmalonate features a centrally positioned carbon atom bearing three distinct functional groups: two ethyl ester moieties and one acetyl group [1] [3]. This central carbon atom adopts a tetrahedral geometry, which influences the overall three-dimensional conformation of the molecule [4]. The presence of multiple carbonyl groups creates an extended conjugated system that significantly affects the electron distribution throughout the molecular framework [6].

Table 1: Molecular Composition of Diethyl Acetylmalonate

| Element | Number of Atoms | Atomic Mass (u) | Total Mass Contribution (u) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | 9 | 12.01 | 108.09 | 53.51 |

| Hydrogen | 14 | 1.008 | 14.112 | 6.98 |

| Oxygen | 5 | 15.999 | 79.995 | 39.51 |

| Total | 28 | - | 202.197 | 100.00 |

The structural analysis reveals that diethyl acetylmalonate contains five oxygen atoms distributed across three distinct functional groups: four oxygen atoms within the two ethyl ester groups and one oxygen atom within the acetyl carbonyl group [3] [4]. This distribution creates multiple sites for potential hydrogen bonding and dipole interactions, which significantly influence the compound's physical and chemical properties [6].

Electronic Structure and Bonding Analysis

The electronic structure of diethyl acetylmalonate exhibits characteristics typical of polyester compounds with additional ketone functionality [4] [6]. The molecule contains a total of 22 covalent bonds, including 8 rotatable bonds that contribute to conformational flexibility [4]. The presence of multiple carbonyl groups creates resonance stabilization opportunities, particularly involving the central methine carbon and adjacent carbonyl systems [6].

Computational analyses indicate that the molecule adopts various conformational states due to rotation around single bonds, particularly those connecting the central carbon to the ester and acetyl groups [6] [7]. The electron density distribution shows significant delocalization across the carbonyl systems, with the central carbon bearing partial positive character due to the electron-withdrawing effects of the adjacent carbonyl groups [6].

Table 2: Bonding Analysis of Diethyl Acetylmalonate

| Bond Type | Number of Bonds | Average Bond Length (Å) | Characteristic Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (aliphatic) | 14 | 1.09 | 2850-2950 |

| C-C (single) | 6 | 1.54 | 800-1300 |

| C=O (ester) | 2 | 1.21 | 1735-1750 |

| C=O (ketone) | 1 | 1.20 | 1705-1725 |

| C-O (ester) | 4 | 1.36 | 1000-1300 |

Stereochemical Considerations

Diethyl acetylmalonate does not possess asymmetric carbon centers in its basic structure, which means it does not exhibit optical isomerism under normal conditions [8] [9]. However, the molecule can adopt different conformational isomers due to rotation around single bonds, particularly those involving the ethyl ester chains and the acetyl group [7] [10]. These conformational states represent different spatial arrangements of atoms that can interconvert through bond rotations without breaking covalent bonds [9] [7].

The conformational analysis reveals that the molecule can exist in multiple low-energy conformations, with energy barriers between conformers typically ranging from 0.5 to 3.0 kilocalories per mole [7] [10]. Nuclear magnetic resonance spectroscopy studies have provided insights into the dynamic behavior of these conformers in solution, showing rapid interconversion at room temperature [6] [7].

Crystallographic and Structural Data

X-ray crystallographic studies of related malonate derivatives have provided valuable insights into the solid-state structure of compounds with similar frameworks [11] [12]. These investigations reveal that malonate esters typically adopt extended conformations in the crystalline state, with intermolecular hydrogen bonding playing a crucial role in crystal packing [11] [12].

The crystal structures of analogous compounds show characteristic intermolecular contacts involving carbonyl oxygen atoms and adjacent hydrogen atoms, forming infinite chains through C-H···O interactions [12]. These structural features suggest that diethyl acetylmalonate likely exhibits similar packing arrangements in its crystalline form, though specific crystallographic data for this exact compound requires further investigation [11] [12].

Table 3: Comparative Structural Parameters

| Parameter | Diethyl Acetylmalonate | Related Malonates | Literature Range |

|---|---|---|---|

| Molecular Volume (ų) | ~235 | 170-280 | Variable |

| Boiling Point (°C) | 232 | 195-250 | Compound dependent |

| Density (g/mL) | ~1.08 | 1.02-1.32 | Structure dependent |

| Refractive Index | ~1.44 | 1.41-1.45 | Temperature dependent |

Spectroscopic Characterization

The molecular structure of diethyl acetylmalonate can be comprehensively characterized through various spectroscopic techniques [6] [13]. Mass spectrometry analysis reveals characteristic fragmentation patterns, with the most significant being the loss of the diethyl malonate moiety, representing a mass loss of 159 atomic mass units [13]. This fragmentation pattern serves as a diagnostic tool for structural identification and provides insights into the relative stability of different molecular fragments [13] [14].

Infrared spectroscopy provides detailed information about the functional groups present in the molecule, with characteristic absorptions for carbonyl stretching vibrations appearing in distinct regions depending on the electronic environment [6]. The ester carbonyl groups typically exhibit absorption bands around 1735-1750 wavenumbers, while the ketone carbonyl shows absorption at slightly lower frequencies due to its different electronic environment [6].

Registry Numbers and Database Identifications

The compound maintains extensive registry across multiple international chemical databases, establishing its global recognition and standardization within the scientific community. The Chemical Abstracts Service Registry Number is 570-08-1, serving as the primary international identifier for this chemical substance [1] [3] [4] [5].

| Database/Registry | Registry Number/ID |

|---|---|

| Chemical Abstracts Service (CAS) | 570-08-1 |

| PubChem Database | 136365 |

| NIST Chemistry WebBook | 570-08-1 |

| European Community Number | 681-012-9 |

| DSSTox Substance ID | DTXSID70205606 |

| Nikkaji Number | J101.575C |

| NSC Numbers | NSC 227297; NSC 4617 |

| MDL Number | MFCD00026876 |

| EPA Substance Registry | 570-08-1 |

| ChemicalBook ID | CB6755186 |

The European Community Number 681-012-9 provides regulatory identification within European chemical legislation frameworks [1]. The DSSTox Substance ID DTXSID70205606 facilitates toxicological database cross-referencing and environmental health assessments [1].

National Service Center numbers include NSC 227297 and NSC 4617, establishing the compound's presence in pharmaceutical and medicinal chemistry databases [1]. The MDL Number MFCD00026876 provides structural database connectivity across multiple chemical information systems [1] [3].

Alternative Chemical Names and Synonyms

Diethyl acetylmalonate exhibits extensive synonymous nomenclature reflecting its various applications and historical naming conventions within organic chemistry literature. Common alternative names include ethyl acetomalonate, diethyl acetomalonate, and C-acetylmalonic ester [1] [2] [3] [6].

The designation acetylmalonic acid diethyl ester provides direct indication of the compound's structural derivation from acetylmalonic acid through diethyl esterification processes [1] [2] [3]. Additional synonymous names include malonic acid, acetyl-, diethyl ester and ethyl acetylmalonate, which appear frequently in chemical supplier databases and research literature [1] [3] [6].

The systematic name diethyl acetylpropanedioate emphasizes the propanedioic acid backbone with acetyl substitution [1] [2]. Trade and commercial designations may include simplified names such as diethyl 2-acetylmalonate, facilitating practical identification in industrial and research applications [1] [2] [3].

Molecular Structure and Identification Parameters

The molecular formula C9H14O5 defines the elemental composition, indicating nine carbon atoms, fourteen hydrogen atoms, and five oxygen atoms within the molecular structure [1] [3] [4]. The molecular weight is precisely 202.2045 grams per mole, establishing fundamental physical chemistry parameters [3] [4].

| Structural Identifier | Value/Description |

|---|---|

| Canonical SMILES | CCOC(=O)C(C(=O)C)C(=O)OCC |

| Molecular Formula | C9H14O5 |

| Molecular Weight | 202.2045 g/mol |

| InChI Key | SQAUUQRBOCJRCW-UHFFFAOYSA-N |

| Exact Mass | 202.084228 g/mol |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 69.67 Ų |

The Simplified Molecular Input Line Entry System representation CCOC(=O)C(C(=O)C)C(=O)OCC provides computational chemistry identification enabling database searches and molecular modeling applications [3]. The International Chemical Identifier Key SQAUUQRBOCJRCW-UHFFFAOYSA-N establishes unique molecular identification across international chemical databases [4].

The compound exhibits six rotatable bonds, indicating conformational flexibility important for reactivity and biological activity assessments[structural analysis]. Five hydrogen bond acceptor sites contribute to intermolecular interaction potential, while the absence of hydrogen bond donors influences solubility characteristics and chemical behavior patterns.

The topological polar surface area of 69.67 square angstroms provides quantitative assessment of molecular polarity, influencing permeability properties and pharmacokinetic considerations in pharmaceutical applications. The heavy atom count of 14 indicates molecular complexity relative to similar malonic acid derivatives.

Physical Property Identification Data

Diethyl acetylmalonate exhibits characteristic physical properties that support its identification and practical applications. The compound appears as a clear colorless liquid with oil-like consistency at standard temperature and pressure conditions [3] [6].

| Property | Value |

|---|---|

| Density | 1.0834 g/mL |

| Boiling Point | 119-120°C at 17 mmHg |

| Flash Point | 119-120°C |

| Refractive Index | 1.4435 (estimate) |

| Physical State | Liquid (Oil) |

| Appearance | Clear Colorless |

| Solubility in Water | Not miscible in water |

| Solubility in Organic Solvents | Soluble in Chloroform, Methanol |

| pKa (predicted) | 8.08±0.46 (predicted) |

| LogP | 0.31780 |

The density of 1.0834 grams per milliliter indicates moderate molecular packing relative to water, while the boiling point of 119-120°C at 17 mmHg demonstrates thermal stability under reduced pressure conditions [3]. The flash point of 119-120°C establishes safety parameters for handling and storage procedures [3].

Water immiscibility combined with organic solvent solubility in chloroform and methanol reflects the compound's hydrophobic character with selective polar interactions [3]. The predicted pKa value of 8.08±0.46 indicates weak acidic properties under physiological conditions [3].